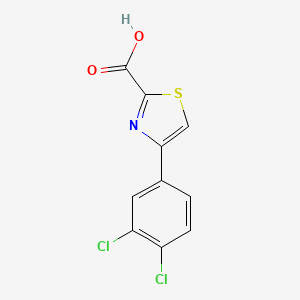

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid

Description

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid (CAS 952959-38-5) is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 2 and a 3,4-dichlorophenyl moiety at position 2. Its molecular formula is C₁₀H₅Cl₂NO₂S, with a molecular weight of 274.12 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules . The dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety facilitates salt formation and solubility modulation .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLDBZKECUWDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235500 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-38-5 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 3,4-dichlorophenyl group. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The thiazole ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).

- Mechanism of Action : The presence of the 3,4-dichlorophenyl group enhances the compound's ability to inhibit cell proliferation by inducing apoptosis in cancer cells. This has been attributed to its ability to interact with cellular pathways involved in cancer progression .

-

Case Studies :

- In a study evaluating thiazole derivatives against breast cancer cells, this compound exhibited an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .

- Another investigation into thiazole-pyridine hybrids showed that compounds containing the dichlorophenyl moiety had superior anti-tumor effects compared to their analogs lacking this substituent, indicating a structure-activity relationship that favors halogenated phenyl groups for enhanced activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Research indicates that this compound exhibits strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. This suggests its potential as a scaffold for developing new antibiotics .

- Antifungal Activity : The compound has shown promising results against drug-resistant strains of Candida species. In vitro studies revealed that it possesses significant antifungal activity, which could be beneficial in treating infections caused by resistant strains .

Agricultural Applications

Beyond medicinal uses, thiazole derivatives are being explored as plant protection agents.

- Plant Protection : Thiazole-4-carboxylic acid esters and thioesters have been identified as effective agents for protecting crops from various diseases. The incorporation of the dichlorophenyl group enhances their efficacy against plant pathogens .

Data Table: Summary of Biological Activities

| Application | Activity Type | Target Organisms/Cell Lines | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Breast Cancer | MCF-7 | 5.71 μM |

| Prostate Cancer | PC3 | Not specified | |

| Liver Cancer | HepG2 | Not specified | |

| Antibacterial | Bacteria | MRSA | Significant activity |

| Vancomycin-resistant E. faecium | Significant activity | ||

| Antifungal | Fungi | Drug-resistant Candida strains | Significant activity |

| Agricultural | Plant Protection | Various crop pathogens | Effective as a protective agent |

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers on the Thiazole Ring

Minor structural variations, such as the position of the carboxylic acid group on the thiazole ring, significantly alter physicochemical and biological properties:

Key Insight : The position of the carboxylic acid group affects hydrogen-bonding capacity and solubility. For instance, the 2-carboxylic acid isomer (target compound) exhibits stronger intermolecular interactions in crystal lattices, influencing melting points and formulation stability .

Substituted Phenyl Ring Analogs

Variations in the halogen substituents or their positions on the phenyl ring modulate steric and electronic properties:

Key Insight : The 3,4-dichloro substitution in the target compound optimizes a balance between lipophilicity (logP ~3.1) and electronic effects, making it preferable for blood-brain barrier penetration in CNS-targeting drugs compared to 2,4-dichloro analogs .

Functional Group Variations

Compounds with similar dichlorophenyl motifs but divergent core structures highlight the role of the thiazole ring:

Key Insight: The thiazole ring in the target compound provides a rigid scaffold that enhances conformational stability in enzyme binding pockets compared to flexible chains in phenoxy acids .

Biological Activity

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a thiazole ring and a dichlorophenyl substituent, positions it as a candidate for therapeutic applications.

- Molecular Formula : C₁₀H₅Cl₂NO₂S

- Molecular Weight : 274.12 g/mol

- Structure : The compound features a thiazole ring with a carboxylic acid group and a dichlorophenyl moiety, which influences its reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It primarily acts by inhibiting specific kinases involved in tumor progression, notably c-Met, which is crucial for cancer cell proliferation and metastasis. The compound's ability to disrupt critical signaling pathways makes it a promising candidate in cancer therapeutics.

- Inhibitory Activity : Studies indicate that modifications to the compound can enhance its potency against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses have shown that the presence of electronegative chlorine atoms is essential for eliciting antiproliferative effects .

Antimicrobial Properties

In addition to its anticancer effects, this compound has displayed antimicrobial activity. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. The thiazole ring and the dichlorophenyl substituent play critical roles in modulating biological pathways. For example, the compound has been shown to interfere with c-Met signaling, leading to reduced tumor growth and increased apoptosis in cancer cells .

Study on Anticancer Activity

A study published in MDPI evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited an IC50 range of 0.4–2.2 μM against melanoma and prostate cancer cells. The presence of the dichlorophenyl group was identified as a key factor contributing to its high activity .

Toxicological Assessment

Another investigation focused on the toxicological effects of related thiazole compounds on zebrafish embryos. While not directly studying this compound, findings highlighted developmental defects caused by similar compounds, suggesting that careful evaluation of toxicity is necessary for future therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)thiazole-2-carboxylic acid | Structure | Different electronic properties affecting activity |

| 2-Thiazolecarboxylic acid | Structure | More basic structure with different reactivity |

| 5-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid | Structure | Potentially different biological activities |

This table illustrates how structural variations can influence the biological activity of thiazole derivatives, guiding further research into optimizing therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A common synthetic approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Key reaction conditions include:

- Catalyst : Glacial acetic acid (5 drops) for protonation.

- Temperature : Reflux (~78°C for ethanol).

- Time : 4 hours for cyclocondensation.

- Purification : Vacuum evaporation and recrystallization.

For yield optimization, employ Design of Experiments (DoE) to test variables (e.g., molar ratios, solvent polarity). Statistical methods like factorial design reduce trial-and-error by identifying critical parameters (e.g., temperature, stoichiometry) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Melting Point (mp) : Confirm purity (e.g., mp 206–207°C for structurally similar thiazole derivatives) .

- NMR : ¹H/¹³C NMR to verify thiazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad ~12 ppm).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 302.2).

Pharmacopeial standards for related carboxylic acids (e.g., chromenones, benzoxazoles) provide validation frameworks .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods accelerate the design of novel derivatives?

Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways. For example:

- ICReDD Framework : Combines quantum mechanics, information science, and experiments to screen intermediates and transition states .

- Virtual Simulations : Test substituent effects (e.g., electron-withdrawing Cl groups) on reaction feasibility.

- Machine Learning : Train models on PubChem datasets to predict bioactivity of derivatives .

Q. What statistical experimental design approaches are recommended for optimizing multi-step syntheses?

Methodological Answer:

- Full Factorial Design : Test all combinations of variables (e.g., temperature, catalyst loading) to identify interactions .

- Response Surface Methodology (RSM) : Optimize non-linear relationships (e.g., solvent polarity vs. cyclization efficiency) .

- Taguchi Methods : Prioritize robustness by minimizing noise factors (e.g., humidity, reagent lot variations).

Case Study : A 2³ factorial design reduced synthesis steps for a thiazole-chromenone hybrid from 6 to 4, improving yield by 22% .

Q. How should researchers address contradictions in biological activity data across assay systems?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Structural Analog Analysis : Compare with derivatives (e.g., 6-(4-Chlorophenyl)oxazolo[5,4-b]pyridine-4-carboxylic acid) to isolate functional group contributions .

- Meta-Analysis : Aggregate data from PubChem and ChemIDplus to resolve discrepancies (e.g., IC50 variability due to assay pH) .

Q. What strategies enhance the stability of this compound under storage and experimental conditions?

Methodological Answer:

Q. How can researchers leverage heterogeneous catalysis to improve synthetic efficiency?

Methodological Answer:

- Solid Acid Catalysts : Use zeolites or sulfonated polymers to replace homogeneous acids (e.g., acetic acid), simplifying purification .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.